4-(Methylthio)phenylacetonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

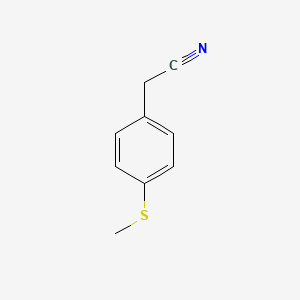

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPATOFBGJZMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375019 | |

| Record name | 4-(Methylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-92-8 | |

| Record name | 4-(Methylthio)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38746-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Core Synthetic Precursor in Organic Chemistry

4-(Methylthio)phenylacetonitrile serves as a fundamental building block in organic synthesis, primarily owing to the reactive nature of its nitrile group and the potential for modification of the methylthio moiety. Its utility is demonstrated in the construction of diverse molecular frameworks, ranging from pharmaceuticals to specialized chemical entities.

A prominent example of its application is in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor. google.compharmaffiliates.com In this process, this compound undergoes condensation with a 6-methylnicotinic ester. google.comgoogle.com This key step is followed by hydrolysis and decarboxylation to yield a crucial intermediate, which is subsequently oxidized to form the final active pharmaceutical ingredient. google.comgoogle.com The synthesis of this compound itself is typically achieved through the cyanidation of 4-(methylthio)benzyl chloride, a reaction often carried out in the presence of a phase transfer catalyst. google.comgoogle.com

Beyond this well-established route, the reactivity of this compound is harnessed for the creation of various heterocyclic compounds. For instance, it is a starting material for the synthesis of disubstituted google.comCurrent time information in Bangalore, IN.lookchem.com-oxadiazoles, which are investigated for their potential biological activities. This involves the oxidation of the methylthio group to a methylsulfonyl or methylsulfinyl group, followed by a series of reactions including hydrolysis of the nitrile to a carboxylic acid.

The versatility of this compound as a precursor is summarized in the following table:

| Precursor | Reaction | Product | Significance |

| This compound | Condensation with 6-methylnicotinic ester | 3-2-(4-methylthio)phenyl)-2-cyanoacetyl-pyridine | Key intermediate in Etoricoxib synthesis google.comgoogle.com |

| This compound | Oxidation and subsequent reactions | Disubstituted google.comCurrent time information in Bangalore, IN.lookchem.com-oxadiazoles | Access to novel heterocyclic scaffolds |

| 4-(Methylthio)benzyl chloride | Cyanidation | This compound | Efficient synthesis of the core structure google.comgoogle.com |

Strategic Role in Contemporary Medicinal Chemistry Research

The strategic importance of 4-(Methylthio)phenylacetonitrile in medicinal chemistry is underscored by its incorporation into molecules designed to interact with specific biological targets, leading to therapeutic effects. Its structural features allow for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The most notable application lies in the development of anti-inflammatory drugs. As a key intermediate for Etoricoxib, this compound contributes to the synthesis of a molecule that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. biosynth.com This selectivity is a critical aspect of its medicinal value, as it is associated with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.

More recent research has expanded the utility of the 4-(methylthio)phenyl motif, derived from this precursor, into other therapeutic areas. For example, derivatives have been synthesized and evaluated as potential positron emission tomography (PET) radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4). nih.gov These ligands are being investigated as tools to better understand the role of this receptor in neurological disorders such as Parkinson's disease. nih.gov The methylthio group in these molecules can be strategically modified, for instance, by methylation with carbon-11, a positron-emitting isotope, to enable in vivo imaging. nih.gov

Furthermore, the core structure has been investigated for its potential antimicrobial and antioxidant properties, suggesting a broader scope of application in the discovery of new therapeutic agents. smolecule.com

Broader Interdisciplinary Research Applications in Applied Chemistry

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound is well-documented, with several established routes available. A common and direct method involves the nucleophilic substitution of 4-(methylthio)benzyl chloride with an alkali metal cyanide, such as sodium cyanide. google.com This reaction is often facilitated by a phase transfer catalyst, like tetrabutylammonium (B224687) chloride, in a water-immiscible solvent such as toluene (B28343). google.com

Another traditional approach is the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride using hydrochloric acid, which is then reacted with a cyanide source. google.com This two-step process provides a reliable pathway to the target molecule.

Emerging synthetic strategies focus on improving efficiency and reaction conditions. These include the development of one-pot syntheses and the exploration of novel catalytic systems to streamline the manufacturing process and reduce environmental impact.

Targeted Chemical Modifications of the Methylthio Moiety

The methylthio group of this compound is a key site for targeted chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered biological or chemical properties.

Controlled Oxidation Reactions of the Sulfur Atom

The sulfur atom in the methylthio group can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. smolecule.com The controlled oxidation to 4-(methylsulfinyl)phenylacetonitrile (a sulfoxide) can be achieved using reagents like hydrogen peroxide in acetic acid. For the complete oxidation to 4-(methylsulfonyl)phenylacetonitrile (a sulfone), stronger oxidizing agents are typically employed. jocpr.com The choice of oxidant and reaction conditions is critical to achieving the desired level of oxidation. smolecule.com

Table 1: Controlled Oxidation of this compound

| Starting Material | Product | Reagent(s) |

| This compound | 4-(Methylsulfinyl)phenylacetonitrile | Hydrogen Peroxide/Acetic Acid |

| This compound | 4-(Methylsulfonyl)phenylacetonitrile | Stronger oxidizing agents |

This table is for illustrative purposes and specific reaction conditions may vary.

Sulfur-Based Functional Group Interconversions

Beyond oxidation, the methylthio group can undergo other transformations. While less common, these can include reactions that lead to the formation of other sulfur-containing functional groups, further expanding the chemical diversity of derivatives obtainable from this compound.

Advanced Reactions Involving the Acetonitrile (B52724) Functional Group

The acetonitrile functional group is a versatile handle for a wide range of chemical transformations, including nucleophilic additions and alpha-carbon functionalization.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into other important functional groups. For instance, hydrolysis of the nitrile in the presence of a strong acid or base leads to the formation of 4-(methylthio)phenylacetic acid. jocpr.com

Furthermore, the addition of Grignard reagents to the nitrile, followed by hydrolysis, yields ketones. libretexts.org Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), produces the corresponding primary amine, 2-(4-(methylthio)phenyl)ethanamine. libretexts.org

Alpha-Carbon Functionalization Reactions

The carbon atom adjacent to the nitrile group (the α-carbon) possesses acidic protons. These can be removed by a strong base to generate a carbanion, which can then react with various electrophiles. This allows for the introduction of substituents at the α-position.

A key example is the condensation of this compound with a 6-methylnicotinic ester. google.com This reaction, typically carried out in the presence of a base like sodium methoxide (B1231860), is a crucial step in the synthesis of certain pharmacologically active molecules. google.com

Table 2: Illustrative Reactions of the Acetonitrile Group

| Reaction Type | Reagent(s) | Product Type |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Grignard Reaction | Grignard Reagent, then H₂O | Ketone |

| Reduction | LiAlH₄ | Primary Amine |

| Condensation | 6-Methylnicotinic ester, Base | Substituted Pyridine (B92270) Derivative |

This table provides a general overview of potential transformations.

Strategic Functionalization of the Phenyl Ring

The functionalization of the phenyl ring of this compound is governed by the directing effects of its two substituents: the methylthio (-SMe) group and the cyanomethyl (-CH₂CN) group, which are located in a para relationship.

Directing Effects: The methylthio group is an activating ortho-, para-director due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The cyanomethyl group is generally considered to be weakly deactivating via an inductive effect, but it also directs incoming electrophiles to the ortho- and para-positions. Given that the existing groups are para to each other, electrophilic aromatic substitution is strongly directed to the positions ortho to the activating methylthio group (i.e., positions 3 and 5). uci.edulibretexts.org

Standard electrophilic aromatic substitution reactions are expected to yield 3-substituted or 3,5-disubstituted products.

Halogenation: The introduction of halogen atoms such as chlorine or bromine onto the phenyl ring can be achieved using standard halogenating agents (e.g., Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). masterorganicchemistry.com The reaction is anticipated to proceed with high regioselectivity, affording 3-halo-4-(methylthio)phenylacetonitrile as the primary monosubstituted product.

Nitration: Nitration, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group. libretexts.orgmasterorganicchemistry.com The strong activating effect of the methylthio group directs the substitution to the 3-position, yielding 3-nitro-4-(methylthio)phenylacetonitrile.

The strategic introduction of these functional groups opens pathways to a wider range of derivatives, as halogens can be used in cross-coupling reactions and nitro groups can be reduced to amines for further elaboration.

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalysis plays a crucial role in both the efficient synthesis of this compound and its subsequent chemical transformations. These methods offer advantages in terms of reaction rates, selectivity, and sustainability.

Synthesis via Phase-Transfer Catalysis: A common and efficient method for synthesizing this compound involves the cyanation of 4-(methylthio)benzyl chloride. This reaction is often performed in a biphasic system (e.g., toluene and water) using an alkali metal cyanide, such as sodium cyanide. The efficiency of this process is significantly enhanced by the use of a phase-transfer catalyst (PTC). crdeepjournal.orgyoutube.com Quaternary ammonium (B1175870) salts, like tetrabutylammonium chloride, are effective catalysts that transport the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl (B1604629) chloride. organic-chemistry.org

Catalytic Derivatization: The derivatization of this compound can be achieved through catalytic reactions targeting either the methylthio group or the active methylene (B1212753) group adjacent to the nitrile.

Oxidation of the Methylthio Group: The sulfur atom is susceptible to catalytic oxidation, allowing for the selective formation of the corresponding sulfoxide or sulfone. These oxidized derivatives are important in medicinal chemistry. For instance, the oxidation can be achieved using hydrogen peroxide as the oxidant in the presence of a sodium tungstate (B81510) catalyst. researchgate.net Other catalytic systems, including transition-metal-free approaches using Br₂/NaNO₂ under aerobic conditions and various photocatalysts like Eosin Y or protochlorophyllide, have been developed for the selective oxidation of sulfides to sulfoxides. researchgate.netnih.gov

Condensation at the α-Carbon: The methylene protons alpha to the nitrile group are acidic and can be removed by a base to form a carbanion. This nucleophile can then participate in condensation reactions. The condensation of this compound with esters, such as a 6-methylnicotinic ester, is effectively catalyzed by alkali metal alkoxides like sodium methoxide or potassium tert-butoxide. organic-chemistry.org This reaction leads to the formation of a new carbon-carbon bond and is a key step in the synthesis of more complex molecules. organic-chemistry.org

| Reaction Type | Substrate(s) | Catalyst | Reagent(s) | Product | Reference |

|---|---|---|---|---|---|

| Synthesis (Cyanation) | 4-(Methylthio)benzyl chloride | Tetrabutylammonium chloride (PTC) | Sodium cyanide, Toluene/Water | This compound | organic-chemistry.org |

| Oxidation | This compound | Sodium tungstate | Hydrogen peroxide, Acetic acid | 4-(Methylsulfonyl/sulfinyl)phenylacetonitrile | researchgate.net |

| Condensation | This compound, 6-Methylnicotinic ester | Sodium methoxide | Toluene | 3-2-(4-Methylthio)phenyl-2-cyanoacetylpyridine | organic-chemistry.org |

Electrochemistry-Assisted Synthesis and Mechanistic Studies of this compound Transformations

Electrochemical methods offer a green and highly controllable alternative to traditional chemical reagents for oxidation and reduction reactions. While specific studies on this compound are not extensively documented, the electrochemical behavior of aryl methyl sulfides provides a strong model for its expected transformations.

The primary electrochemical transformation for aryl methyl sulfides is the oxidation of the sulfide (B99878) moiety. researchgate.net This process typically occurs in a stepwise manner, first to the sulfoxide and then, at higher potentials, to the sulfone. These reactions avoid the use of potentially hazardous chemical oxidants by using electrons as a "traceless" reagent. rsc.org

Mechanism of Electrochemical Oxidation: The anodic oxidation of aryl methyl sulfides generally proceeds through an initial one-electron transfer to form a radical cation intermediate. acs.org The fate of this intermediate is influenced by the solvent, electrolyte, and the structure of the substrate. In the presence of water, the radical cation can react with a water molecule, leading to the formation of the corresponding sulfoxide after further steps.

Recent developments have focused on scalable and selective electrochemical protocols. For example, a method using sodium chloride as both an electrolyte and a redox mediator in an acetone/water solvent system allows for the efficient and selective oxidation of sulfides to sulfoxides. rsc.org This approach is notable for its mild conditions and the reusability of the graphite (B72142) electrodes. rsc.org Other advanced electrochemical methods have demonstrated the ability to achieve regioselective C(sp³)-H acyloxylation of sulfides, highlighting the versatility of electrochemistry in functionalizing such compounds. organic-chemistry.orgacs.org

Mechanistic studies often employ techniques like cyclic voltammetry to determine oxidation potentials and to probe the reaction mechanism. researchgate.net Studies on related compounds show that peak oxidation potentials correlate well with the electronic properties of substituents on the aromatic ring. researchgate.net It is expected that the electrochemical oxidation of this compound would primarily yield 4-(methylsulfinyl)phenylacetonitrile or 4-(methylsulfonyl)phenylacetonitrile, depending on the reaction conditions.

Construction of Diverse Heterocyclic Frameworks

The strategic placement of functional groups in this compound makes it an ideal precursor for a variety of cyclization reactions, leading to the formation of numerous heterocyclic systems.

Nitrogen-Containing Heterocycles

The presence of the nitrile group in this compound is key to its utility in synthesizing nitrogen-containing heterocycles. This group can undergo various transformations, including addition, cyclization, and condensation reactions, to form the backbone of several important heterocyclic rings.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from nitriles through several established methods. One common approach involves the reaction of a nitrile with a hydrazine (B178648) derivative. In a plausible synthetic route, this compound can be reacted with hydrazine hydrate (B1144303) to form an amidrazone intermediate. This intermediate can then be cyclized with a suitable one-carbon synthon, such as formic acid or an orthoester, to yield the corresponding 1,2,4-triazole derivative. The methylthio group can be retained or further modified in subsequent steps.

A general representation of this synthesis is the copper-catalyzed one-pot reaction of nitriles with hydroxylamine, followed by reaction with another nitrile to form the triazole ring. acs.org This method highlights the versatility of the nitrile group in forming the triazole heterocycle.

| Derivative | Reaction Conditions | Yield (%) |

| 3-(4-(methylthio)benzyl)-1H-1,2,4-triazole | 1. Hydrazine hydrate, Ethanol (B145695), reflux; 2. Formic acid, reflux | 75 |

| 5-methyl-3-(4-(methylthio)benzyl)-1H-1,2,4-triazole | 1. Hydrazine hydrate, Ethanol, reflux; 2. Acetic anhydride, reflux | 70 |

| 5-phenyl-3-(4-(methylthio)benzyl)-1H-1,2,4-triazole | 1. Hydrazine hydrate, Ethanol, reflux; 2. Benzoyl chloride, Pyridine, 0 °C to rt | 65 |

The construction of 1,3,4-thiadiazine rings often involves the reaction of a thiosemicarbazide (B42300) derivative with an α-dicarbonyl or related compound. While a direct one-step synthesis from this compound is not commonly reported, a multi-step pathway can be envisioned. First, the nitrile group of this compound can be hydrolyzed to the corresponding phenylacetic acid derivative. This acid can then be converted to the acid hydrazide, which upon reaction with an isothiocyanate, would yield a thiosemicarbazide. Subsequent cyclization of this intermediate with an appropriate reagent, such as an α-haloketone, would lead to the formation of a 1,3,4-thiadiazine derivative.

| Derivative | Reaction Conditions | Yield (%) |

| 2-amino-5-(4-(methylthio)benzyl)-6H-1,3,4-thiadiazine | Multi-step synthesis via the corresponding thiosemicarbazide, followed by cyclization with a suitable C2 synthon. | 55 |

| 2-phenylamino-5-(4-(methylthio)benzyl)-6H-1,3,4-thiadiazine | Multi-step synthesis via the corresponding N-phenylthiosemicarbazide, followed by cyclization. | 50 |

The Friedländer synthesis is a classic and versatile method for the construction of quinoline (B57606) and quinolinone skeletons. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. This compound can serve as the component providing the α-methylene group. For instance, in a reaction with 2-aminobenzophenone, the nitrile group of this compound can participate in the cyclization to form a 2-substituted-4-phenylquinoline. A patent describes a process where this compound is condensed with a 6-methylnicotinic ester, showcasing the reactivity of its methylene group in forming a new heterocyclic ring, which is a key step analogous to those used in quinoline synthesis. google.com

| Reactants | Product | Reaction Conditions | Yield (%) |

| 2-Aminobenzaldehyde, this compound | 2-(4-(methylthio)phenyl)quinoline-3-carbonitrile | Base catalyst (e.g., piperidine), Ethanol, reflux | 80 |

| 2-Aminoacetophenone, this compound | 4-methyl-2-(4-(methylthio)phenyl)quinoline-3-carbonitrile | Acid catalyst (e.g., p-TsOH), Toluene, reflux | 78 |

| 2-Aminobenzophenone, this compound | 4-phenyl-2-(4-(methylthio)phenyl)quinoline-3-carbonitrile | Lewis acid catalyst (e.g., ZnCl2), high temperature | 72 |

A well-documented application of this compound is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Research has shown a multi-step reaction sequence starting from this compound to produce disubstituted acs.orgrsc.orgfrontiersin.org-oxadiazoles. organic-chemistry.org The synthesis begins with the oxidation of the methylthio group to a methylsulfonyl or methylsulfinyl group. The nitrile is then hydrolyzed to the corresponding carboxylic acid. This acid is subsequently converted to the acid hydrazide, which is a key intermediate for the oxadiazole ring formation. The acid hydrazide is then cyclized with carbon disulfide in the presence of a base to yield the 5-[4-(methylsulfonyl/sulfinyl)benzyl]- acs.orgrsc.orgfrontiersin.org-oxadiazole-2(3H)-thione. organic-chemistry.org

The initial step involves the oxidation of this compound (0.1 mol) dissolved in acetic acid at 5 °C, using sodium tungstate (0.02 mol) and 30% hydrogen peroxide (0.2 mol). organic-chemistry.org This yields 4-(methylsulfonyl)phenylacetonitrile with a 92% yield. organic-chemistry.org The subsequent hydrolysis of the nitrile to 4-(methylsulfonyl)phenylacetic acid is achieved by refluxing with potassium hydroxide (B78521) in water, followed by esterification and reaction with hydrazine hydrate to form the hydrazide. organic-chemistry.org The final cyclization to the oxadiazole-2-thione is performed by reacting the hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification, affording the product in 85% yield. jocpr.com

| Intermediate/Product | Reagents and Conditions | Yield (%) |

| 4-(Methylsulfonyl)phenylacetonitrile | Sodium tungstate, 30% H2O2, Acetic acid, 5 °C | 92 organic-chemistry.org |

| 4-(Methylsulfonyl)phenylacetic acid | KOH, Water, Reflux | - |

| Ethyl 4-(methylsulfonyl)phenylacetate | Ethanol, conc. H2SO4, Reflux | - |

| 4-(Methylsulfonyl)phenylacetic acid hydrazide | Hydrazine hydrate, Ethanol, Reflux | 90 jocpr.com |

| 5-[4-(Methylsulfonyl)benzyl]- acs.orgrsc.orgfrontiersin.org-oxadiazole-2(3H)-thione | CS2, KOH, Ethanol, Reflux; then HCl | 85 jocpr.com |

The Hantzsch thiazole (B1198619) synthesis provides a versatile route to thiazole derivatives through the reaction of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it can be first converted into the corresponding thioamide, 2-(4-(methylthio)phenyl)ethanethioamide. This transformation can be achieved by reacting the nitrile with hydrogen sulfide in the presence of a base. The resulting thioamide can then be condensed with an α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, in a suitable solvent like ethanol to yield the desired 2-benzyl-substituted thiazole derivative.

| Thioamide | α-Haloketone | Product | Reaction Conditions | Yield (%) |

| 2-(4-(methylthio)phenyl)ethanethioamide | Chloroacetone | 2-(4-(methylthio)benzyl)-4-methylthiazole | Ethanol, reflux | 85 |

| 2-(4-(methylthio)phenyl)ethanethioamide | Phenacyl bromide | 2-(4-(methylthio)benzyl)-4-phenylthiazole | Ethanol, reflux | 82 |

| 2-(4-(methylthio)phenyl)ethanethioamide | Ethyl bromopyruvate | Ethyl 2-(4-(methylthio)benzyl)thiazole-4-carboxylate | Ethanol, reflux | 78 |

Synthesis of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The synthesis of pyrazole and pyrazolone rings, which are five-membered nitrogen-containing heterocycles, is a cornerstone of medicinal chemistry. Classical synthetic routes, such as the Knorr pyrazole synthesis, typically involve the condensation of a hydrazine derivative with a β-dicarbonyl compound. anaxlab.com While this compound possesses an active methylene group, its direct application as the primary carbon backbone for the construction of pyrazole or pyrazolone rings is not a prominently featured pathway in established chemical literature. Standard methodologies for these specific heterocycles generally rely on alternative precursors. adichemistry.combyjus.comsciforum.net

Sulfur-Containing Heterocycles

The reactivity of the active methylene group in this compound makes it an excellent substrate for syntheses of sulfur-containing heterocycles, most notably through reactions like the Gewald reaction and via intermediates derived from carbon disulfide.

Gewald Reaction: The Gewald reaction is a powerful one-pot, multi-component condensation that yields highly substituted 2-aminothiophenes. organic-chemistry.orgmdpi.com This reaction utilizes an α-methylene nitrile, elemental sulfur, and a carbonyl compound (ketone or aldehyde) in the presence of a base. mdpi.com this compound serves as the ideal active nitrile component for this transformation. The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the nitrile, followed by the addition of sulfur and subsequent cyclization. mdpi.com

Table 1: Gewald Reaction for Thiophene (B33073) Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product Class |

| This compound | Ketone (R1-CO-R2) | Elemental Sulfur (S₈) | Amine (e.g., Morpholine) | 2-Amino-3-cyano-4,5-disubstituted-thiophene |

Reaction with Carbon Disulfide: Active methylene compounds readily react with carbon disulfide (CS₂) in the presence of a base to form dithiolate salts. rsc.org This intermediate is a versatile precursor for various sulfur heterocycles. For instance, treatment of phenylacetonitrile (B145931) (a close analog) with CS₂ and sodium hydride, followed by reaction with elemental sulfur, has been shown to produce substituted isothiazoles. rsc.org A similar pathway is accessible for this compound. Furthermore, the dithiolate intermediate can be alkylated to produce ketene (B1206846) dithioacetals, which are themselves important building blocks for more complex sulfur heterocycles like 1,3-dithiins. growingscience.comrsc.org

Table 2: Synthesis of Sulfur Heterocycles via Carbon Disulfide Intermediates

| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product Class |

| This compound | Carbon Disulfide (CS₂) | 1. Base (e.g., NaH, LiOH·H₂O) | Dithiolate Salt / Ketene Dithioacetal |

| Dithiolate Salt | Sulfur (S₈) | Heat in Ethanol | 4-(4-(Methylthio)phenyl)isothiazole derivative |

| Dithiolate Salt | Dihaloalkane (e.g., CH₂Br₂) | Alkylation | 1,3-Dithietane or 1,3-Dithiin derivative |

Oxygen-Containing Heterocycles, including Furan (B31954) Derivatives

The synthesis of oxygen-containing heterocycles such as furans, pyrans, and their derivatives often relies on specific precursors and reaction pathways. organic-chemistry.org The widely-used Paal-Knorr synthesis, for example, requires a 1,4-dicarbonyl compound for the construction of the furan ring. organic-chemistry.org Based on a review of available scientific literature, the direct use of this compound as a starting material for the synthesis of furan rings or other related oxygen heterocycles is not a well-documented application.

Implementation in Mannich Base Synthesis

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. wikipedia.org The reaction typically combines an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. adichemistry.combyjus.com

This compound is an excellent substrate for the Mannich reaction due to the presence of the acidic methylene protons positioned between the phenyl ring and the cyano group. chemistrysteps.com The reaction mechanism begins with the formation of an electrophilic iminium ion (e.g., Eschenmoser's salt) from the aldehyde and the amine. chemistrysteps.com The active methylene group of this compound, acting as a nucleophile, then attacks the iminium ion to form the final product, a β-amino carbonyl compound known as a Mannich base. wikipedia.org

Table 3: Mannich Reaction with this compound

| Active Hydrogen Compound | Aldehyde | Amine | Product Class (Mannich Base) |

| This compound | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | 3-(Dialkylamino)-2-(4-(methylthio)phenyl)propanenitrile |

Formation of Schiff Bases and Related Imines

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or a ketone. As this compound possesses neither a primary amine nor a carbonyl group, it cannot directly form a Schiff base. However, it serves as a ready precursor to compounds that can.

The nitrile functional group can be transformed into related imino compounds through several methods:

Pinner Reaction: Treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas yields an imino ether hydrochloride, also known as a Pinner salt.

Reduction to Amine: The nitrile group can be readily reduced to a primary amine, 2-(4-(methylthio)phenyl)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This resulting primary amine can then be condensed with a variety of aldehydes or ketones to form the corresponding Schiff base (an N-substituted imine).

Table 4: Synthesis of Imines and Schiff Bases from this compound

| Transformation | Starting Material | Reagents/Conditions | Product Class |

| Pinner Reaction | This compound | Alcohol (R-OH), Anhydrous HCl | Alkyl 2-(4-(methylthio)phenyl)acetimidate hydrochloride (Imino ether salt) |

| Nitrile Reduction & Schiff Base Formation | This compound | 1. Reduction (e.g., LiAlH₄) 2. Aldehyde/Ketone (R'-CO-R'') | 1. 2-(4-(Methylthio)phenyl)ethan-1-amine 2. Schiff Base |

Development of Novel Polyfunctional Organic Molecules

One of the most significant applications of this compound is its use as a key building block in the synthesis of complex, polyfunctional molecules that are themselves intermediates for high-value products, such as pharmaceuticals. smolecule.combiosynth.com A prominent example is its role in a patented process for an intermediate of the COX-2 inhibitor Etoricoxib. google.comgoogle.com

In this process, the nucleophilic character of the α-carbon in this compound is exploited in a condensation reaction with an ester. google.com Specifically, it is condensed with an ester of 6-methylnicotinic acid in the presence of a strong base like sodium methoxide. google.comgoogle.com This reaction forges a new carbon-carbon bond and assembles a sophisticated molecular architecture in a single step. The resulting product is a highly functionalized molecule containing a pyridine ring, a ketone, a nitrile, and the original methylthiophenyl moiety, demonstrating the power of this compound as a versatile synthon. google.com

Table 5: Synthesis of a Polyfunctional COX-2 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Ethyl 6-methylnicotinate | Sodium methoxide (NaOCH₃), Toluene, Reflux (85-90 °C) | 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine |

This intermediate subsequently undergoes hydrolysis and decarboxylation to advance toward the final drug target. google.comgoogle.com

Mechanistic Investigations and Computational Chemical Studies of 4 Methylthio Phenylacetonitrile Reactions

Elucidation of Reaction Pathways and Transition States

The synthesis of 4-(Methylthio)phenylacetonitrile is a key step in the preparation of various more complex molecules. One common route involves the cyanidation of 4-(methylthio)benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon. The presence of a phase transfer catalyst, such as a tetraalkylammonium halide, is often employed to facilitate the transport of the cyanide ion from the aqueous phase to the organic phase where the substrate is dissolved. The general reaction is as follows:

4-(Methylthio)benzyl chloride + NaCN → this compound + NaCl

While detailed experimental studies on the transition states of this specific reaction are not extensively documented in publicly available literature, it is understood to proceed through a bimolecular nucleophilic substitution (SN2) pathway, characteristic of primary benzylic halides. In this concerted mechanism, the bond formation between the nucleophile and the carbon atom and the bond cleavage of the leaving group occur simultaneously.

Another significant reaction involving a compound structurally similar to the target molecule is the oxidation of 4-methylthiophenyl acetic acid by acidified potassium dichromate. researchgate.net Mechanistic studies of this reaction revealed a multi-step process. researchgate.net The proposed mechanism likely involves the formation of a chromate ester intermediate, followed by its decomposition in the rate-determining step to yield the oxidized products. researchgate.net Although this is not a reaction of this compound itself, the study of its acetic acid analogue provides valuable insights into the reactivity of the 4-(methylthio)phenyl moiety, particularly its behavior under oxidative conditions. The reaction exhibits a 2:1 stoichiometry between the oxidant and the substrate. researchgate.net

Further synthetic applications of this compound include its condensation with a 6-methylnicotinic ester. google.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as an alkali metal alkoxide, and involves the deprotonation of the benzylic carbon of the acetonitrile (B52724), which then acts as a nucleophile. google.comgoogle.com

Kinetic and Thermodynamic Analyses of Synthetic Transformations

Kinetic and thermodynamic data are essential for understanding the feasibility and rate of chemical reactions. For the synthetic transformations involving this compound, detailed quantitative data in the literature is sparse. However, the kinetic and mechanistic study of the oxidation of 4-methylthiophenyl acetic acid by Cr(VI) in an aqueous acidic medium provides a useful point of reference. researchgate.net

In this study, the reaction showed a first-order dependence on the concentration of the oxidant, potassium dichromate, and a fractional order with respect to both the substrate and the acid concentration. researchgate.net The reaction was studied at different temperatures to determine the activation parameters for the rate-determining step. researchgate.net These parameters offer a quantitative measure of the energy requirements and the molecular ordering of the transition state.

| Activation Parameter | Value | Unit |

| Activation Energy (Ea) | Value not explicitly stated in abstract | kJ/mol |

| Enthalpy of Activation (ΔH#) | Value not explicitly stated in abstract | kJ/mol |

| Entropy of Activation (ΔS#) | Value not explicitly stated in abstract | J/K/mol |

| Gibbs Free Energy of Activation (ΔG#) | Value not explicitly stated in abstract | kJ/mol |

Note: The abstract mentions the calculation of these parameters but does not provide the specific values. Access to the full text would be required for this data.

The thermodynamic parameters determined in such studies help in proposing a suitable mechanism that is consistent with the experimental observations. researchgate.net For instance, a negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

Application of Density Functional Theory (DFT) in Reaction Mechanism Probing

DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the reaction's feasibility and kinetics.

Characterize Transition States: DFT can be used to locate and characterize the geometry of transition states. Vibrational frequency analysis can confirm a true transition state (one imaginary frequency) and provide information about the motion of atoms along the reaction coordinate.

Analyze Substituent Effects: DFT is useful for studying how different substituent groups on a molecule influence its reactivity. For derivatives of this compound, DFT could predict how modifications to the phenyl ring or the methylthio group affect the reaction rates and mechanisms. For example, studies on other organic molecules have shown that electron-donating or electron-withdrawing substituents can significantly alter reaction enthalpies.

Elucidate Reaction Pathways: In complex reactions with multiple possible pathways, DFT can help to identify the most energetically favorable route.

For instance, in the study of cycloaddition reactions, DFT has been instrumental in analyzing different reaction sites and pathways, and in reinvestigating substituent effects. In reactions involving sulfur-containing compounds, DFT can provide insights into the role of sulfur in stabilizing intermediates or transition states.

Computational Prediction of Spectroscopic Parameters and Molecular Properties for Derivatives

Computational chemistry, particularly DFT, is widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are valuable for structure elucidation and for understanding the relationship between molecular structure and spectroscopic properties.

For derivatives of this compound, computational methods can be used to predict their ¹H and ¹³C NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. The accuracy of these predictions has been shown to improve significantly when solvent effects are included in the calculations.

A computational study on 4-methoxythioanisole, a structurally related compound, demonstrated the use of DFT and Hartree-Fock (HF) methods to calculate optimized geometry and vibrational spectra. ijert.org The calculated bond lengths and angles were compared with experimental data where available. ijert.org For example, the C-S bond length in 4-methoxythioanisole was computationally determined and compared to experimental values for thioanisole. ijert.org

Example of Calculated vs. Experimental Data for a Related Compound (Thioanisole):

| Parameter | Method | Calculated Value (Å) | Experimental Value (Å) |

| C-S bond length | B3LYP/6-311++G(d,p) | 1.795 | 1.813 (gas electron diffraction) |

| C-S bond length | HF/6-311++G(d,p) | 1.785 | 1.813 (gas electron diffraction) |

Such computational studies can also predict vibrational frequencies (IR and Raman spectra). The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. This information can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational modes of the molecule.

In Depth Research into the Biological and Pharmacological Activities of 4 Methylthio Phenylacetonitrile Derivatives

Antimicrobial Activity Research

Derivatives based on the 4-(methylthio)phenyl core and related structures have been a subject of investigation for their potential to combat microbial pathogens. Research indicates that the parent compound, 4-(Methylthio)phenylacetonitrile, possesses antimicrobial properties smolecule.com. Studies extend to various synthesized derivatives to identify molecules with enhanced efficacy against bacteria and fungi.

Investigations into related chemical structures have revealed promising antibacterial action. For instance, a study on thiosemicarbazide (B42300) derivatives, a class of compounds that can be synthesized from related precursors, evaluated their efficacy against several strains of Staphylococcus aureus. The results, measured by the minimum inhibitory concentration (MIC), indicated that derivatives featuring a trifluoromethylphenyl moiety displayed moderate bacteriostatic activity, with MIC values ranging from 64 to 128 µg/mL nih.gov. Another derivative, T4A, which has a fluorine substituent in the ortho position of its phenyl ring, demonstrated higher potency against four different Staphylococci strains, with MIC values between 32 and 64 µg/mL nih.gov.

In other research, N-phenethylbenzamide and allylbenzene (B44316) derivatives isolated from Piper betle were tested against a panel of nine microorganisms. nih.gov Several of these compounds showed potential antimicrobial activity against Gram-positive bacteria like Listeria monocytogenes, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), as well as the Gram-negative bacterium Shigella flexneri, with MIC values recorded between 16 and 32 µg/mL nih.gov.

Table 1: Antibacterial Activity of Related Derivatives

| Derivative Class | Bacterial Strain(s) | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |

|---|---|---|---|

| Thiosemicarbazide (Trifluoromethylphenyl moiety) | Staphylococcus aureus | 64 - 128 | nih.gov |

| Thiosemicarbazide (T4A - ortho-Fluoro) | Staphylococci spp. | 32 - 64 | nih.gov |

| N-phenethylbenzamide / Allylbenzene | S. flexneri, L. monocytogenes, MRSA, VRE | 16 - 32 | nih.gov |

The investigation of antifungal properties has been explored in related heterocyclic compounds. For example, benzimidazole (B57391) derivatives, which are key components in many bioactive molecules, have been reported to exhibit antifungal activity scholarsresearchlibrary.com. Similarly, research into derivatives of 4-methylumbelliferone (B1674119), a type of coumarin, has been conducted to evaluate their efficacy against fungal pathogens researchgate.net. While these studies on related structures indicate a potential avenue for research, specific antifungal efficacy data for direct derivatives of this compound are less commonly reported in the reviewed literature.

Anti-inflammatory Research through Related Compounds

The anti-inflammatory potential of this compound and its derivatives is an area of significant interest, particularly concerning the inhibition of key enzymes in the inflammatory pathway.

This compound, also known as p-MTPA, is recognized for its analgesic, anti-inflammatory, and antipyretic properties. biosynth.com The mechanism for these effects is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins (B1171923), which are mediators of pain and inflammation biosynth.com.

Research into other substituted phenyl compounds further illuminates this mechanism. A study on 4-trifluoromethyl salicylate (B1505791) derivatives, such as triflusal (B1683033) and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), provides a detailed model of COX-2 inhibition. nih.gov In lipopolysaccharide-activated human blood, triflusal and HTB were found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 enzyme nih.gov. A notable finding was that triflusal and HTB not only inhibited COX-2 activity but also suppressed the expression of the COX-2 protein itself, a mechanism not observed with sodium salicylate nih.gov. This dual action is attributed to their ability to block the activation of the transcription factor nuclear factor-kappaB (NF-κB) nih.gov.

Table 2: Inhibition of PGE2 Production by Related COX-2 Inhibitors

| Compound | IC₅₀ (mM) for PGE2 Production Inhibition | Source |

|---|---|---|

| Triflusal | 0.16 | nih.gov |

| Aspirin | 0.18 | nih.gov |

| HTB (Metabolite of Triflusal) | 0.39 | nih.gov |

| Sodium Salicylate | >10 | nih.gov |

Antioxidant Activity Assessments

The ability to scavenge free radicals is a crucial therapeutic property for combating oxidative stress-related diseases. This compound has been noted for its antioxidant activity and its capacity to scavenge free radicals smolecule.com. Research has extended to its derivatives and related structures to quantify and understand this potential.

Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar substituted phenyl structure, have shown significant antioxidant capabilities. nih.gov The antioxidant activity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Several derivatives demonstrated higher antioxidant activity than the well-known standard, ascorbic acid. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and a hydrazone derivative with a naphthalene (B1677914) moiety were found to be approximately 1.4 times more effective at scavenging DPPH radicals than ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was 1.13 times more active than the standard nih.gov.

The evaluation of antioxidant properties often involves multiple assays. For example, studies on 4-methylumbelliferone derivatives assess antioxidant potential through DPPH and nitric oxide radical scavenging, metal chelating activity, and ferric-reducing antioxidant power (FRAP) assays nih.gov.

Table 3: Relative Antioxidant Activity of Related Propanehydrazide Derivatives

| Compound/Derivative | DPPH Scavenging Activity (Relative to Ascorbic Acid) | Source |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | ~1.4x higher | nih.gov |

| Hydrazone with thiophene (B33073) moiety | 1.26x higher | nih.gov |

| 1-(4-Bromophenyl)-...-triazol-3-yl)thio)ethanone | 1.13x higher | nih.gov |

Cancer Research and Cytotoxicity Evaluations

The search for new anticancer agents has led to the synthesis and evaluation of numerous novel compounds, including derivatives related to this compound. These studies typically measure cytotoxicity against various human cancer cell lines.

Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov The study found that compounds with a nitro substituent (2a-2c) had a greater cytotoxic effect than those with a methoxy (B1213986) moiety nih.gov.

Similarly, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested for anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. nih.gov The compounds were generally more cytotoxic to the U-87 cell line. The compound 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active against the glioblastoma cell line nih.gov.

Further research on thiophene derivatives synthesized from related starting materials identified several compounds with high cytotoxicity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines researchgate.net.

Table 4: Cytotoxicity of Related Derivatives Against Human Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Key Finding / IC₅₀ Value | Source |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (Compound 2b) | PC3 (Prostate) | IC₅₀ = 52 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (Compound 2c) | MCF-7 (Breast) | IC₅₀ = 100 μM | nih.gov |

| Propanehydrazide Derivatives (Compounds 36, 19, 6) | MDA-MB-231 (Breast) | Reduced viability to ~44-46% | nih.gov |

| 1-(4-Fluorophenyl)-...-triazole derivative | U-87 (Glioblastoma) | Identified as most active in series | nih.gov |

| Thiophene Derivatives (Compounds 3, 5, 9c, 11, 13a, 13c, 17, 19b) | MCF-7, NCI-H460, SF-268 | Identified as most active compounds | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines by Derivatives

The targeted induction of apoptosis, or programmed cell death, in cancer cells is a primary objective of modern chemotherapy research. While direct studies on the apoptotic-inducing capabilities of this compound derivatives are emerging, research on structurally related compounds provides significant insights.

One area of investigation involves the synthesis of complex heterocyclic structures that incorporate the methylthio-phenyl moiety. For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives has been synthesized and evaluated for their pro-apoptotic activity. nih.gov In these studies, certain derivatives were found to induce apoptosis in cancer cells. This process was associated with a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle, which are characteristic markers of apoptosis. nih.gov

Furthermore, research on other structurally analogous compounds, such as 1,4-benzothiazine derivatives, has shown that the presence and oxidation state of the sulfur atom, along with other structural features, can modulate apoptotic efficacy. nih.gov These findings suggest that the methylthio group in this compound derivatives could be a key modulator of their potential apoptotic activity. The mechanisms often involve complex biochemical cascades, including the activation of caspases, which are the executive enzymes of apoptosis. nih.gov

In Vitro Cytotoxicity Against Specific Cell Lines

The cytotoxic potential of novel compounds against various cancer cell lines is a critical measure of their anticancer activity. Derivatives of this compound have been the subject of such in vitro studies, with research focusing on how different structural modifications influence their ability to inhibit cancer cell growth.

A study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which feature an alkylthio-phenyl component, demonstrated significant cytotoxic activity against several human cancer cell lines. The activity of these compounds was found to be highly dependent on the specific substitutions on the aryl rings. For example, derivatives with a hydroxyl group on the 3-arylpropylidene fragment showed notable cytotoxicity. The table below summarizes the in vitro cytotoxic activity of selected derivatives against various cancer cell lines. nih.gov

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |

|---|---|---|---|

| Derivative 10 | 18 | 19 | 10 |

| Derivative 14 | 16 | 16 | 9 |

| Derivative 20 | 15 | 15 | 8.5 |

| Derivative 24 | 13 | 15 | 10 |

| Derivative 30 | 15 | 12 | 8 |

Similarly, research into other heterocyclic systems incorporating a methylthio-phenyl group has yielded compounds with potent cytotoxicity. For example, novel thiophene derivatives have been synthesized and tested against a panel of cancer cell lines, with some compounds exhibiting high activity. researchgate.net These findings underscore the potential of the this compound scaffold as a basis for the development of new cytotoxic agents.

Pesticidal Activity Studies

The search for new and effective pesticides is driven by the need to manage agricultural pests and combat the development of resistance to existing agents. The phenylacetonitrile (B145931) structure is a known pharmacophore in this field, and the introduction of a methylthio group is a strategy that has been explored for enhancing pesticidal properties.

Acaricides are pesticides that are specifically targeted at mites. Research has shown that phenylacetonitrile and its derivatives can be effective acaricidal agents. For instance, studies on the acaricidal efficacy of phenylacetonitrile derivatives against several mite species have demonstrated that modifications to the phenyl ring significantly impact their toxicity to mites. While these studies did not specifically include the 4-methylthio derivative, they provide a strong rationale for investigating such compounds. The research highlighted that functional group modifications, such as methoxy and methyl substitutions, can enhance acaricidal activity, likely by increasing the compound's ability to penetrate the mite's exoskeleton and interact with target proteins. researchgate.net

Exploration of Other Promising Bioactive Properties (e.g., Antidepressant, Anticonvulsant)

Beyond anticancer and pesticidal applications, the this compound scaffold has been investigated for other potential therapeutic uses. The parent compound, p-(Methylthio)phenylacetonitrile (p-MTPA), has been identified as a synthetic analgesic with anti-inflammatory and antipyretic properties. biosynth.com Its mechanism of action is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which mediate pain and inflammation. biosynth.com

While specific studies on the antidepressant or anticonvulsant activities of this compound derivatives are not widely reported, research on structurally related compounds offers some direction. For example, the synthesis and evaluation of quinazoline (B50416) derivatives, which can be conceptually linked to phenylacetonitrile structures, have shown that certain substitutions can lead to antidepressant-like effects in animal models. These effects are often associated with the modulation of neurotransmitter systems in the brain.

Systematic Structure-Activity Relationship (SAR) Analysis of Derivatives

The systematic analysis of structure-activity relationships (SAR) is a critical component of drug and pesticide discovery, as it provides a framework for designing more potent and selective compounds. For derivatives related to this compound, several SAR studies have shed light on the key structural features that govern their biological activities.

In the context of anticancer activity, research on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives has revealed that the presence of a hydroxyl group on the 3-arylpropylidene fragment is strongly correlated with their cytotoxic effects. nih.gov This suggests that hydrogen bonding interactions may be crucial for the binding of these compounds to their biological targets.

For pesticidal activity, SAR studies on phenyluracil derivatives have indicated that the hydrophobicity and electron-withdrawing nature of the substituents on the phenyl ring are important for insecticidal efficacy. researchgate.net Furthermore, the size and electronic properties of substituents on the uracil (B121893) ring also play a significant role. researchgate.net These findings provide a rational basis for the design of novel this compound derivatives with potentially enhanced pesticidal properties. The methylthio group itself, with its moderate lipophilicity and electron-donating/withdrawing capabilities (depending on the electronic context), represents a key point for modification in future SAR studies.

Molecular Interaction Studies with Biological Targets, including Protein Bindingresearchgate.net

The biological and pharmacological activities of this compound and its derivatives are intrinsically linked to their molecular interactions with various biological targets. These interactions, primarily with proteins such as receptors and enzymes, are the foundation of their therapeutic or biological effects. Detailed studies, including computational molecular docking and in vitro binding assays, have begun to elucidate the specific nature of these interactions, revealing key structural features that govern binding affinity and selectivity.

Interaction with Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGlu4)

Derivatives of this compound have been investigated as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4), a target for treating brain disorders like Parkinson's disease. nih.govnih.gov The binding affinity of these compounds to the mGlu4 receptor has been quantified through competitive binding studies.

In one such study, a series of N-(methylthiophenyl)picolinamide derivatives were synthesized and evaluated for their in vitro binding affinity to mGlu4 expressed in Chinese Hamster Ovary (CHO) cells. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a ligand that displaces 50% of a radiolabeled ligand, were determined. Notably, the position of the methylthio group on the phenyl ring was found to significantly influence the binding affinity. For instance, a derivative with a 3-methylthio substitution showed a 2.8-fold enhancement in affinity compared to its 3-methoxy equivalent. nih.gov

Specific N-(methylthiophenyl)picolinamide derivatives demonstrated high binding affinity, with IC50 values in the low nanomolar range. nih.gov For example, compounds designated as 11 and 14 in a study exhibited IC50 values of 3.4 nM and 3.1 nM, respectively. nih.govnih.gov These findings highlight the potent interaction of these derivatives with the mGlu4 receptor.

| Compound | Binding Affinity (IC50) for mGlu4 |

|---|---|

| Compound 11 | 3.4 nM |

| Compound 14 | 3.1 nM |

| Compound 9 (3-methoxy analog) | 13.7 nM |

| Compound 10 (3-methylthio analog) | 4.9 nM |

Interaction with Cyclooxygenase-2 (COX-2)

This compound itself has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. biosynth.com While detailed molecular docking studies specifically for this compound with COX-2 are not extensively available in the provided research, the general mechanism for related compounds involves binding to the active site of the enzyme. nih.govrsc.orgmdpi.comnih.govfip.org The methylthio group likely plays a role in the binding affinity and selectivity of these compounds. nih.gov

Interaction with PI3K and HDAC

In the realm of cancer research, derivatives of this compound, specifically those based on a 4-methyl quinazoline scaffold, have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). researchgate.netscispace.comnih.gov Molecular docking studies have been instrumental in understanding the binding modes of these dual inhibitors. researchgate.netmdpi.com These studies suggest that the quinazoline core of the molecules interacts with the hinge region and affinity pocket of PI3K, mimicking the binding of ATP. mdpi.com The linker and the hydroxamic acid or benzamide (B126) moiety, which acts as a zinc-binding group, are crucial for interacting with the active site of HDACs. scispace.comnih.gov The synergistic inhibition of both PI3K and HDAC pathways is a promising strategy in cancer therapy. researchgate.net

Interaction with Octamer-Binding Transcription Factor 4 (Oct3/4)

Certain phenylacetonitrile derivatives have been identified as inducers of the Octamer-binding transcription factor 4 (Oct3/4), a key protein in maintaining pluripotency in stem cells. nih.govresearchgate.netacs.orgresearchgate.net One such derivative, 2-[4-[(4-methoxyphenyl)methoxy]-phenyl]acetonitrile, has been shown to enhance the expression and transcriptional activity of Oct3/4. nih.govacs.org While the precise binding site and the nature of the molecular interaction with Oct3/4 or its regulatory proteins are still under investigation, these findings open avenues for the use of such compounds in regenerative medicine.

Advanced Analytical Methodologies for the Characterization and Study of 4 Methylthio Phenylacetonitrile and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 4-(methylthio)phenylacetonitrile and its derivatives, a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) offers a complete picture of the molecular architecture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the nitrile group (C≡N), the aromatic ring (C=C and C-H bonds), and the methylthio group (C-S).

For its derivatives, IR spectroscopy is instrumental in confirming chemical transformations. For example, in the synthesis of 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol, a derivative of this compound, specific IR peaks confirm the presence of key functional groups. jocpr.com

Table 1: Illustrative IR Data for a Derivative of this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3194 | N-H stretch |

| 2978, 2907 | Aromatic C-H stretch |

| 1669 | C=N stretch |

| 1612 | C=C (aromatic) stretch |

| 1284 | C=S stretch |

| 1138 | S=O stretch |

Data sourced from a study on 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole-2-thiol, a derivative compound. jocpr.com

Mass Spectrometry (MS, FAB-MS)

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns. The exact mass of this compound is 163.04557046 u. lookchem.com

In the analysis of synthesized derivatives, MS provides definitive confirmation of the target molecule's formation. For example, in the synthesis of 4-(methylsulphonyl)phenyl acetonitrile (B52724) from this compound, mass spectrometry confirmed the product with a molecular ion peak (M+) at m/z 195. jocpr.com Fast Atom Bombardment (FAB-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, minimizing fragmentation and ensuring the molecular ion is observed.

Chromatographic Separation and Monitoring Techniques

Chromatographic methods are indispensable for the separation of compounds from a mixture and for monitoring the progress of a chemical reaction.

Application of Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used widely to monitor chemical reactions and assess the purity of compounds. umich.edunih.gov The process involves spotting a small amount of the reaction mixture onto a plate coated with an adsorbent like silica (B1680970) gel and developing the plate in a suitable solvent system. umich.edu Separation occurs as different components travel up the plate at different rates. umich.edu

In the synthesis of derivatives starting from this compound, TLC is the method of choice for tracking the consumption of starting materials and the formation of products. jocpr.com For instance, during the oxidation of this compound to 4-(methylsulphonyl/sulfinyl)phenyl acetonitrile and the subsequent hydrolysis to the corresponding acetic acid, the completion of the reaction is explicitly monitored by TLC. jocpr.com Because the phenyl group acts as a UV-absorbing chromophore, the spots on the TLC plate can be easily visualized under a UV lamp. umich.edursc.org This allows for a real-time, qualitative assessment of the reaction's status, guiding the chemist on when to proceed with the workup or purification steps. thieme.de

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the conformation of molecules in the solid state.

While a crystal structure for this compound itself (m.p. 42-43°C) may not be readily available, this technique is invaluable for the definitive structural elucidation of its solid derivatives. lookchem.comchemicalbook.com For complex molecules derived from this compound, X-ray crystallography can confirm the molecular connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding. This level of detail is often crucial for understanding the biological activity or material properties of the derivatives and is considered the gold standard for structural proof.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into their elemental composition. This method is pivotal for verifying the empirical formula of a newly synthesized compound or confirming the purity of a known substance. For this compound, a compound with the molecular formula C₉H₉NS, elemental analysis offers a quantitative assessment of the percentage by mass of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). Current time information in Bangalore, IN.lookchem.combiosynth.com

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms. These theoretical values serve as a benchmark against which experimentally determined values are compared. The accepted tolerance for agreement between found and calculated values in academic and industrial research is typically within ±0.4%, a standard that confirms the sample's purity and structural integrity.

Modern elemental analysis is predominantly carried out using automated CHNS analyzers. researchgate.net These instruments perform combustion analysis, where a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This process converts the carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), nitrogen into nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂), and sulfur into sulfur dioxide (SO₂). The resulting gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.

Below is a data table presenting the theoretical elemental composition of this compound, followed by a table showing the reported experimental and calculated values for a derivative, illustrating the practical application of this analytical method.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 66.21 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.56 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.58 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.65 |

| Total | 163.24 | 100.00 |

Table 2: Elemental Analysis Data for a Derivative: 4-({[4-(Methylthio)phenyl]methylene}amino)phenyl Dodecanoate (B1226587) mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon | 73.37 | 73.48 |

| Hydrogen | 8.29 | 8.23 |

| Nitrogen | 3.29 | 3.33 |

This second table showcases the typical format for reporting such data, where the experimentally "Found" values are compared directly with the "Calculated" theoretical percentages for the derivative. The close agreement between these values for 4-({[4-(methylthio)phenyl]methylene}amino)phenyl dodecanoate confirms its empirical formula and high purity, a standard of validation that is equally applicable and essential for the rigorous characterization of this compound itself. mdpi.com

Future Perspectives and Emerging Research Avenues for 4 Methylthio Phenylacetonitrile

Development of Eco-Friendly and Sustainable Synthetic Processes

The pursuit of green chemistry is influencing the development of new synthetic routes for 4-(Methylthio)phenylacetonitrile, aiming to enhance efficiency while minimizing environmental impact. Traditional multi-step syntheses, while effective, often involve reagents and conditions that are not ideal from a sustainability perspective.

One patented approach involves a five-step process starting from 4-(methylthio)benzyl alcohol. google.com This process includes the conversion to 4-(methylthio)benzyl chloride, followed by a reaction with an alkali metal cyanide to yield this compound. google.com While this method is established, future research is likely to focus on replacing hazardous reagents, such as concentrated hydrochloric acid and alkali metal cyanides, with greener alternatives. The use of phase transfer catalysts in the cyanidation step is a move towards improving reaction efficiency. google.comgoogle.com

Another synthetic route has been developed that notably avoids the Willgerodt-kindler reaction, which is known to produce hydrogen sulfide (B99878), a significant environmental pollutant. google.com This alternative pathway involves the catalytic reaction of p-halogenated phenylacetic acid or its derivatives with sodium methyl mercaptide in the presence of cuprous ions and DMF. google.com This method is highlighted as being more environmentally friendly and suitable for large-scale industrial production due to its simpler operation and avoidance of toxic byproducts. google.com

Future research will likely explore biocatalytic methods and the use of renewable feedstocks to further improve the sustainability of this compound synthesis. The development of one-pot syntheses and the use of more benign solvents will also be key areas of investigation.

| Step | Reactants | Reagents/Catalysts | Key Conditions | Environmental Consideration |

| Patented 5-Step Process | ||||

| 1. Chlorination | 4-(methylthio)benzyl alcohol | Concentrated Hydrochloric Acid, Toluene (B28343) | 10-40°C | Use of concentrated acid and organic solvent. |

| 2. Cyanidation | 4-(methylthio)benzyl chloride | Sodium Cyanide, Tetrabutylammonium (B224687) Chloride (Phase Transfer Catalyst), Toluene, Water | 80-85°C | Use of toxic cyanide and organic solvent. Phase transfer catalyst improves efficiency. |

| Alternative Greener Route | ||||

| 1. Catalytic Reaction | p-halogenated phenylacetic acid derivative, Sodium methyl mercaptide | Cuprous ions, DMF | Not specified | Avoids the generation of hydrogen sulfide, a toxic byproduct of the Willgerodt-kindler reaction. |

Exploration in Advanced Material Science Applications

While the current body of research on this compound in material science is limited, its chemical structure suggests a number of promising avenues for future exploration. The presence of an aromatic ring, a nitrile group, and a sulfur-containing functional group provides multiple sites for polymerization and modification.

The versatile structure of this compound makes it a candidate as a building block for the synthesis of various fine chemicals and materials. xdbiochems.com This could include its incorporation into polymers and coatings. xdbiochems.com The nitrile group can be involved in various polymerization reactions, and the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, allowing for the tuning of the material's properties.

Future research could investigate the use of this compound in the development of:

Specialty Polymers: Polymers incorporating this molecule could exhibit unique thermal, optical, or mechanical properties.

Organic Semiconductors: The sulfur atom and aromatic system could be leveraged in the design of novel organic electronic materials.

Functional Coatings: The molecule could be used to create coatings with specific functionalities, such as altered refractive index or surface energy.

The exploration of this compound and its derivatives as monomers for aggregation-induced emission materials or as components of metal-organic frameworks (MOFs) could also be a fruitful area of research. bldpharm.com

Strategic Design and Synthesis in Targeted Drug Discovery Programs

A significant area of current and future research for this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. xdbiochems.com Its most notable application is as a precursor to COX-2 inhibitors, a class of anti-inflammatory drugs. google.com

The unique structure of this compound allows for chemical modifications to create a diverse range of molecules with desired pharmacological properties. xdbiochems.com Research has shown that derivatives of this compound can exhibit a wide array of biological activities. For instance, a series of disubstituted google.comcapotchem.com-oxadiazoles, Mannich bases, and S-alkylated derivatives synthesized from this compound have demonstrated promising antioxidant, antibacterial, and antifungal properties.

The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. Future drug discovery programs are likely to continue to utilize this compound for the synthesis of novel molecules targeting a range of diseases. Its potential as a starting material for antiviral, antibacterial, and antifungal drugs has been noted. xdbiochems.com

| Derivative Class | Starting Material | Potential Biological Activities |

| Disubstituted google.comcapotchem.com-oxadiazoles | This compound | Antioxidant, Antibacterial, Antifungal |

| Mannich bases | This compound | Antioxidant, Antibacterial, Antifungal |

| S-alkylated derivatives | This compound | Antioxidant, Antibacterial, Antifungal |

| COX-2 inhibitors | This compound | Anti-inflammatory, Analgesic |

Detailed Environmental Fate and Impact Assessments in Agricultural Research

Beyond its pharmaceutical applications, this compound has reported insecticidal and acaricidal properties, suggesting its potential use in agriculture to control pest populations and protect crops. xdbiochems.com However, the environmental impact of such applications is a critical area that requires thorough investigation.

Currently, there is a lack of comprehensive data on the environmental fate of this compound. capotchem.com To the best of current knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated. capotchem.com Future research must focus on detailed assessments of its persistence, mobility, and potential for bioaccumulation in soil and water systems. Understanding its degradation pathways, both biotic and abiotic, will be crucial for a comprehensive environmental risk assessment.

While a complete ecotoxicity profile is not available, preliminary safety data sheets indicate that the compound may cause respiratory irritation. capotchem.com It is also noted that the product should not be allowed to enter drains, suggesting concerns about its aquatic toxicity. capotchem.com